molecular formula C19H18ClN3O2 B7718896 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide

Cat. No. B7718896
M. Wt: 355.8 g/mol
InChI Key: DTNLVWACJVSXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves the inhibition of tubulin polymerization. This leads to disruption of the microtubule network, which is essential for cell division and proliferation. Additionally, this compound has been shown to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in lab experiments is its high potency and specificity. However, one limitation is its low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in other research applications such as anti-inflammatory and analgesic agents.
In conclusion, this compound is a promising chemical compound with potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves a series of chemical reactions. The starting materials are 4-chlorobenzaldehyde, m-toluidine, and ethyl acetoacetate. These compounds undergo a condensation reaction to form a substituted benzylidene-acetoacetamide intermediate. This intermediate then undergoes a cyclization reaction with hydrazine hydrate to yield the final product.

Scientific Research Applications

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been studied for its potential in various research applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-4-2-5-16(12-13)21-17(24)6-3-7-18-22-19(23-25-18)14-8-10-15(20)11-9-14/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNLVWACJVSXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.